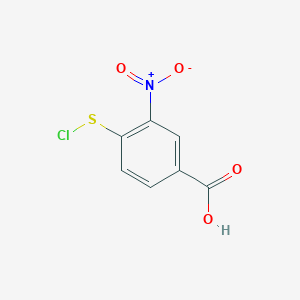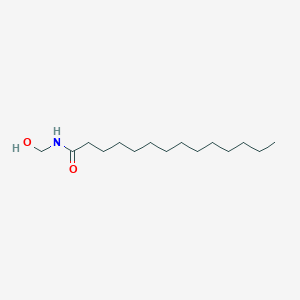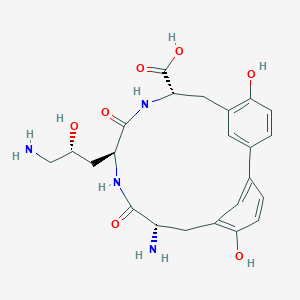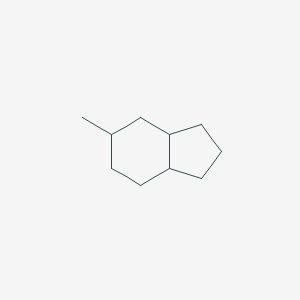
1H-Indene, octahydro-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indene, octahydro-5-methyl-, also known as tetrahydronaphthalene, is a cyclic hydrocarbon with the molecular formula C10H18. It is a colorless liquid with a mild odor and is widely used in the chemical industry as a solvent, as well as in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action for 1H-Indene, octahydro-5-methyl-, is not well understood, but it is believed to act as a non-specific solvent and reactant in various chemical reactions.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 1H-Indene, octahydro-5-methyl-. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1H-Indene, octahydro-5-methyl-, in laboratory experiments is its ability to dissolve a wide range of organic compounds. It is also relatively inexpensive and easy to obtain. However, its low boiling point can make it difficult to work with in certain reactions, and its potential for explosive reactions requires careful handling.
Zukünftige Richtungen
Future research on 1H-Indene, octahydro-5-methyl-, could focus on its potential applications in the development of new organic compounds and materials. It could also be used as a starting material for the synthesis of pharmaceuticals and other bioactive compounds. Additionally, further studies could be conducted on its mechanism of action and potential toxicity in order to better understand its potential uses and limitations.
Synthesemethoden
The most common method for synthesizing 1H-Indene, octahydro-5-methyl-, is through the hydrogenation of naphthalene using a catalyst such as palladium or platinum. The reaction takes place under high pressure and temperature, and the resulting product is then purified through distillation.
Wissenschaftliche Forschungsanwendungen
1H-Indene, octahydro-5-methyl-, has numerous applications in scientific research, particularly in the fields of organic chemistry and material science. It is used as a solvent for various reactions, as well as a starting material for the synthesis of other organic compounds.
Eigenschaften
CAS-Nummer |
19744-64-0 |
|---|---|
Produktname |
1H-Indene, octahydro-5-methyl- |
Molekularformel |
C10H18 |
Molekulargewicht |
138.25 g/mol |
IUPAC-Name |
5-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indene |
InChI |
InChI=1S/C10H18/c1-8-5-6-9-3-2-4-10(9)7-8/h8-10H,2-7H2,1H3 |
InChI-Schlüssel |
GCHPEYBINOWUBI-UHFFFAOYSA-N |
SMILES |
CC1CCC2CCCC2C1 |
Kanonische SMILES |
CC1CCC2CCCC2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



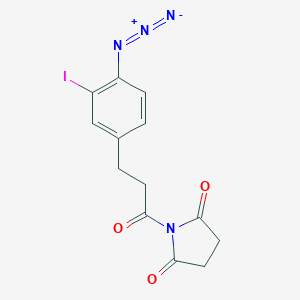
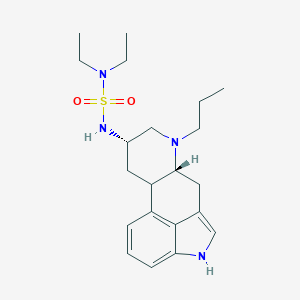
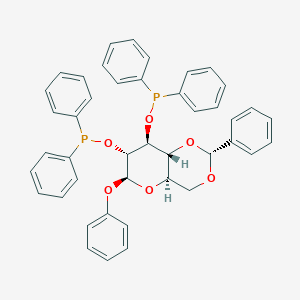
![[2,3-Di(propan-2-yl)triaziridin-1-yl]methanol](/img/structure/B11395.png)
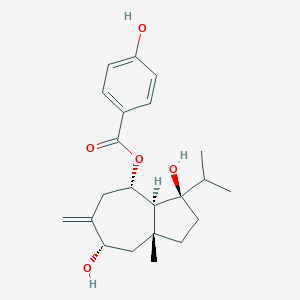

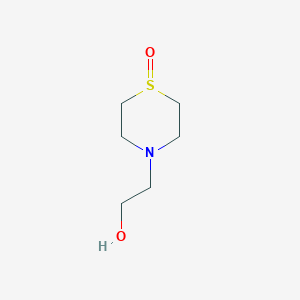
![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B11405.png)
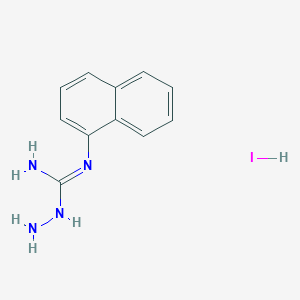
![3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B11407.png)

